5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of metal-catalyzed conversions of primary diols and amines .Molecular Structure Analysis
Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Chemical Reactions Analysis
Pyrrole can undergo various reactions, including reaction with electrophiles, acylation, reaction of deprotonated pyrrole, reductions, and cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrole, for example, is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods : Research has demonstrated the efficiency of synthesizing 3,5-disubstituted and 3,4,5-trisubstituted pyrroles through novel condensation reactions, which could potentially be applied or adapted for the synthesis of the compound (Klappa, Rich, & McNeill, 2002).
Polymer Semiconductors : Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been used as building blocks for polymer semiconductors, suggesting applications in organic electronics and thin film transistors due to their promising charge transport performance (Guo, Sun, & Li, 2014).
Photoluminescent Materials
- Photoluminescent Polymers : Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units exhibit strong photoluminescence, making them suitable for electronic applications such as light-emitting diodes (LEDs) and photovoltaic cells (Beyerlein & Tieke, 2000).
Electron Transport Materials
- Organic Solar Cells : The electron-deficient nature of diketopyrrolopyrrole (DPP) backbones, a closely related structure, has been exploited in the synthesis of conjugated polyelectrolytes for use as electron transport layers in inverted polymer solar cells, highlighting potential for improving power conversion efficiency (Hu et al., 2015).
Crystal Structure Analysis
- X-ray Diffraction Studies : The crystal structure of similar pyrrolo[3,4-c]pyrrole-1,3-diones has been elucidated, providing insights into the strain within planar fused ring systems and the effects of substituents, which could inform the design of new materials and compounds (Arnold et al., 1991).
Safety and Hazards
Future Directions
The future directions of research on a compound depend on its potential applications. For example, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient and environmentally friendly, and proceeds with good functional group tolerance .
Properties
IUPAC Name |
5-(3-aminopropyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-12-9(14)7-5-13(4-2-3-11)6-8(7)10(12)15/h7-8H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOBWSYPVLOVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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